1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the reaction between anthranilic acids and methyl 2-iodobenzoates under anhydrous Jourdan-Ullmann conditions . This method yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroxyacridine-4-carboxylic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Acridine derivatives, including this compound, are known to intercalate into DNA, disrupting biological processes involving DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antibacterial therapies.
Comparison with Similar Compounds
1-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid can be compared with other similar compounds, such as:
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but lacks the methyl group at the 1-position.
Oxolinic acid: A quinoline compound with antibacterial properties, similar in structure but with different functional groups.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
86611-41-8 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-methyl-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-8-6-7-10(15(18)19)13-12(8)14(17)9-4-2-3-5-11(9)16-13/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
DXRHJJAAVMYWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.